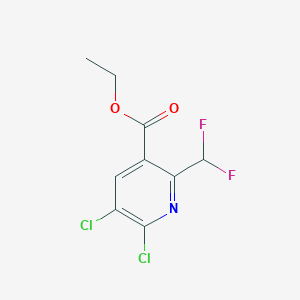
Ethyl 5,6-dichloro-2-(difluoromethyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5,6-dichloro-2-(difluoromethyl)pyridine-3-carboxylate is a useful research compound. Its molecular formula is C9H7Cl2F2NO2 and its molecular weight is 270.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5,6-dichloro-2-(difluoromethyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
This compound belongs to the pyridine family and is characterized by the presence of two chlorine atoms and a difluoromethyl group on the pyridine ring. The molecular formula is C9H7Cl2F2O2, which enhances its reactivity and solubility in various solvents. The presence of halogenated substituents significantly influences its chemical properties and biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. The unique combination of halogen and fluorinated groups enhances lipophilicity, improving cellular permeability and bioavailability.
- Enzyme Interaction : Preliminary studies indicate that this compound may interact with enzymes involved in metabolic pathways. The halogen atoms enhance its ability to form strong interactions with proteins, potentially modulating enzyme activities.
- Receptor Modulation : The compound may also influence receptor functions associated with disease mechanisms, suggesting possible therapeutic applications in treating various conditions.
Case Studies
Several studies have explored the biological effects of compounds with similar structures to this compound:
- Antimicrobial Activity : A study demonstrated that related compounds exhibited significant antimicrobial properties against various pathogens. The presence of halogenated groups was correlated with increased antimicrobial efficacy.
- Anticancer Potential : Research has shown that structurally similar compounds can inhibit cancer cell proliferation. For instance, compounds with halogen substitutions have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 5-chloro-2-(trifluoromethyl)pyridine-3-carboxylate | Contains a trifluoromethyl group | Antimicrobial activity observed |
| Ethyl 6-bromo-2-(difluoromethyl)pyridine-3-carboxylate | Bromine substitution at position 6 | Potential anticancer properties |
| Ethyl 5-fluoro-2-(difluoromethyl)pyridine-3-carboxylate | Fluorine substitution at position 5 | Enhanced bioactivity reported |
Synthesis Pathways
The synthesis of this compound typically involves several steps including nucleophilic substitutions and electrophilic reactions. Common reagents used include sodium amide or thiolates for substitutions and potassium permanganate for oxidation processes.
Properties
CAS No. |
919354-86-2 |
|---|---|
Molecular Formula |
C9H7Cl2F2NO2 |
Molecular Weight |
270.06 g/mol |
IUPAC Name |
ethyl 5,6-dichloro-2-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7Cl2F2NO2/c1-2-16-9(15)4-3-5(10)7(11)14-6(4)8(12)13/h3,8H,2H2,1H3 |
InChI Key |
AGVDWXBDXAPHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















